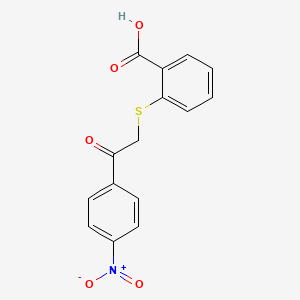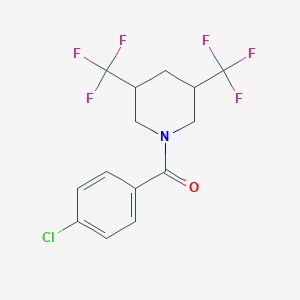![molecular formula C13H18N4O4S B2567380 7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione CAS No. 313470-43-8](/img/structure/B2567380.png)
7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione, commonly known as BPIP, is a purine derivative that has shown promising results in scientific research. BPIP is a potent inhibitor of cGAS, a cytosolic DNA sensor that plays a crucial role in innate immune responses.
Wirkmechanismus
BPIP inhibits cGAS by binding to its catalytic domain, preventing the formation of cGAMP, a second messenger molecule that activates the STING pathway. This leads to the suppression of the inflammatory response and the activation of the immune system.
Biochemical and Physiological Effects
BPIP has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. It also enhances the phagocytic activity of macrophages and promotes the differentiation of T cells into regulatory T cells. BPIP has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BPIP is a potent and specific inhibitor of cGAS, making it a valuable tool for studying the role of cGAS in various diseases. However, BPIP has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. BPIP also has a short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on BPIP. One area of interest is the development of BPIP analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the role of cGAS in different disease models, such as autoimmune diseases, viral infections, and cancer. Further studies are also needed to determine the safety and efficacy of BPIP as a potential therapeutic agent.
Synthesemethoden
The synthesis of BPIP involves the reaction of 8-bromo-7-(2,3-dihydroxypropylthio)-3-methylxanthine with 2-buten-1-ol in the presence of a palladium catalyst. The resulting product is purified by column chromatography to obtain BPIP in high yield and purity.
Wissenschaftliche Forschungsanwendungen
BPIP has been shown to be a potent inhibitor of cGAS, which is involved in the innate immune response to foreign DNA. This makes BPIP a promising candidate for the treatment of autoimmune diseases and inflammatory disorders. BPIP has also been used in various studies to investigate the role of cGAS in cancer, viral infections, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-3-4-5-17-9-10(16(2)12(21)15-11(9)20)14-13(17)22-7-8(19)6-18/h3-4,8,18-19H,5-7H2,1-2H3,(H,15,20,21)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFMAWMPUZQAJZ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1SCC(CO)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SCC(CO)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

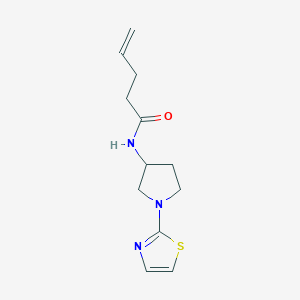
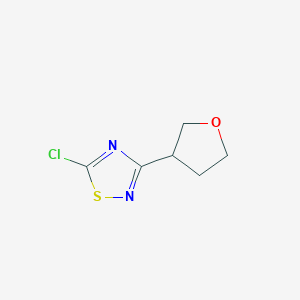
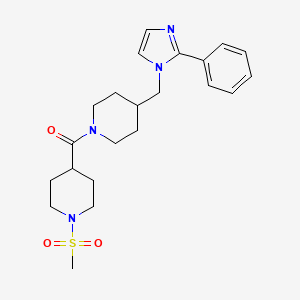
![Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2567303.png)
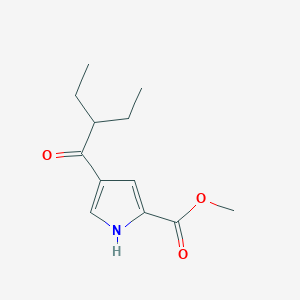
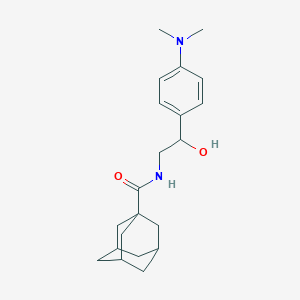
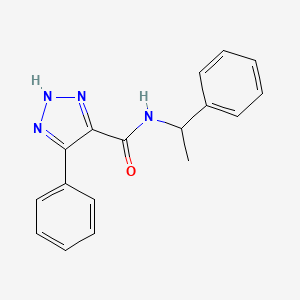
![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2567308.png)

![7-methyl-6-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2567311.png)
![5-Methyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2567312.png)
